4-{4-[4-(pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

PIM kinase inhibition Serine/threonine kinase Oncology

4-{4-[4-(Pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2034440-93-0) is a synthetic small molecule belonging to the acyl-piperazinyl-pyrimidine chemical class. It features a trifluoromethyl-substituted pyrimidine core linked via a piperazine bridge to a 4-(pentyloxy)benzoyl moiety (molecular formula C21H25F3N4O2; molecular weight 422.45 g/mol).

Molecular Formula C21H25F3N4O2
Molecular Weight 422.452
CAS No. 2034440-93-0
Cat. No. B2798786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[4-(pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
CAS2034440-93-0
Molecular FormulaC21H25F3N4O2
Molecular Weight422.452
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C21H25F3N4O2/c1-2-3-4-13-30-17-7-5-16(6-8-17)20(29)28-11-9-27(10-12-28)19-14-18(21(22,23)24)25-15-26-19/h5-8,14-15H,2-4,9-13H2,1H3
InChIKeyJUTHKKKRKNEQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{4-[4-(Pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2034440-93-0): Structural Class and Baseline Procurement Profile


4-{4-[4-(Pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2034440-93-0) is a synthetic small molecule belonging to the acyl-piperazinyl-pyrimidine chemical class. It features a trifluoromethyl-substituted pyrimidine core linked via a piperazine bridge to a 4-(pentyloxy)benzoyl moiety (molecular formula C21H25F3N4O2; molecular weight 422.45 g/mol). The compound is commercially available as a research-grade screening compound from multiple suppliers at ≥95% purity . Patents encompassing the acyl-piperazinyl-pyrimidine structural class describe utility as central nervous system agents (sedative, anticonvulsant, hypnotic, general anaesthetic), CCR4 antagonists, and protein kinase inhibitors (including PIM kinase) [1][2][3].

Why Generic Substitution Fails for 4-{4-[4-(Pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine: Critical Structure-Activity Determinants


The 4-{4-[4-(pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine scaffold integrates three critical pharmacophoric elements whose precise combination cannot be replicated by casually substituting alternative acyl-piperazinyl-pyrimidines or other in-class compounds: (i) the 6-trifluoromethyl group on the pyrimidine ring modulates electron density, metabolic stability, and lipophilicity in a manner distinct from non-fluorinated or mono-fluorinated analogs [1]; (ii) the 4-(pentyloxy)benzoyl substituent contributes a specific alkyl chain length (C5) that affects target binding pocket occupancy and physicochemical properties differently than shorter (methoxy, ethoxy) or longer (hexyloxy, heptyloxy) homologs [2]; and (iii) the piperazine linker conformation influences the spatial orientation of the two terminal aromatic systems, a feature that varies with even minor substituent changes [3]. The patent literature covering this Markush space explicitly demonstrates that biological activity profiles (sedative potency, anticonvulsant efficacy, CCR4 antagonism, kinase inhibition) are highly sensitive to R1 (alkoxy/trifluoromethyl) and R2 (alkyl/aryl/heteroaryl) substitution patterns [1][2][3].

Product-Specific Quantitative Evidence Guide: Differentiation of 4-{4-[4-(Pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine from Structural Analogs


Comparative PIM Kinase Inhibition Potency: Target Compound vs. Representative US9321756 PIM Inhibitor Series

IMPORTANT CAVEAT – HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED. The quantitative PIM kinase inhibition data referenced here derive from a class-level patent (US9321756) that encompasses piperazinyl-pyrimidine scaffolds structurally analogous to CAS 2034440-93-0, but the specific activity of this exact compound (CAS 2034440-93-0) has not been independently published in peer-reviewed literature or authoritative databases at the time of this guide. The data below represent the range of potencies observed for closely related piperazinyl-pyrimidine PIM inhibitors within the same Markush series and should be interpreted as class-level inference, not as direct measurement of the target compound [1]. In the US9321756 patent, representative piperazinyl-pyrimidine analogs demonstrated PIM-1 IC50 values ranging from 0.4 nM to 1.4 nM, PIM-2 IC50 of ~1.4 nM, and PIM-3 IC50 of ~0.44 nM, measured via phosphorylated biotinylated-BAD peptide (Ser112) TR-FRET assays [1]. In contrast, structurally distinct piperazinyl-pyrimidine compounds such as PF-4708671 (an S6K1 inhibitor) exhibit substantially weaker PIM kinase inhibition (<27% inhibition at 1 µM against a panel of 85 kinases) .

PIM kinase inhibition Serine/threonine kinase Oncology

CCR4 Antagonist Activity: Structural Class Comparison Between Trifluoromethyl-Containing and Non-Fluorinated Piperazinyl-Pyrimidine Analogs

CAVEAT: The CCR4 antagonism data below are class-level inference from patent WO 2013/107333 (RU2608315C2). The specific CCR4 antagonist potency of CAS 2034440-93-0 has not been independently reported [1]. The patent demonstrates that piperazinyl-pyrimidine derivatives bearing electron-withdrawing groups (such as trifluoromethyl) on the pyrimidine core exhibit enhanced CCR4 antagonism compared to unsubstituted or electron-donating group-substituted analogs, a class-level SAR trend relevant to this compound [1]. No direct comparator quantitative data are available for this exact compound versus a specific des-fluoro or alternative-substituted analog.

CCR4 antagonism Chemokine receptor Immuno-oncology

Purity Specification and Commercial Availability: Target Compound vs. Closest Commercially Listed Piperazinyl-Pyrimidine Analogs

CAS 2034440-93-0 is commercially available from AKSci (catalog HTS035137) with a specified minimum purity of 95% . This purity threshold is consistent with industry-standard screening compound specifications (typically ≥90–95% for HTS libraries). In contrast, several closely related piperazinyl-pyrimidine analogs (e.g., compounds lacking the pentyloxy chain or bearing alternative alkoxy substituents) are not listed as single-entity stock compounds by major aggregators, requiring custom synthesis with longer lead times and higher procurement costs .

Chemical procurement Compound sourcing Purity specification

Lipophilicity and Metabolic Stability Differentiation: Trifluoromethyl vs. Methyl-Substituted Piperazinyl-Pyrimidine Class Comparison

CAVEAT: The data below are class-level inference based on well-established medicinal chemistry principles rather than direct measurement of CAS 2034440-93-0. The trifluoromethyl (-CF3) substituent at the 6-position of the pyrimidine ring increases lipophilicity (calculated logP) by approximately 1.1–1.4 log units and enhances metabolic stability relative to methyl-substituted analogs, a class-level property extensively documented for trifluoromethyl-containing heterocycles [1]. For the acyl-piperazinyl-pyrimidine class, patent US6372746 explicitly claims that R1 substitution with trifluoromethyl (versus alkoxy) produces compounds with differentiated CNS activity profiles, supporting the functional relevance of this substituent [2].

Lipophilicity Metabolic stability Drug-likeness

High-Value Application Scenarios for 4-{4-[4-(Pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine in Scientific Research and Industrial Procurement


PIM Kinase Inhibitor Screening and Oncology Drug Discovery Programs

Based on class-level inference from the PIM inhibitor patent US9321756 (where piperazinyl-pyrimidine analogs exhibit sub-nanomolar PIM-1/2/3 inhibition), this compound is a structurally relevant candidate for inclusion in PIM kinase inhibitor screening cascades targeting hematological malignancies (DLBCL, AML, multiple myeloma) and solid tumors with documented PIM overexpression [1]. The trifluoromethyl and pentyloxy substitution pattern provides a differentiated chemotype from the extensively studied S6K1 inhibitor PF-4708671, enabling assessment of kinase selectivity within the piperazinyl-pyrimidine scaffold family .

CCR4-Mediated Inflammatory and Immunological Disease Model Studies

The compound falls within the Markush scope of CCR4 antagonist patents (WO 2013/107333) and may serve as a tool compound for investigating CCR4-mediated pathways in asthma, atopic dermatitis, and immuno-oncology models [1]. Procurement of this specific analog with the C5-alkoxy chain allows exploration of linker-length SAR within the CCR4 antagonist series, a dimension that cannot be addressed using shorter-chain analogs alone.

CNS Drug Discovery: Sedative, Anticonvulsant, and Anaesthetic Activity Screening

The acyl-piperazinyl-pyrimidine patent family (US6372746, WO 99/05121, and related continuations) explicitly describes compounds with sedative, anticonvulsant, hypnotic, and general anaesthetic activity in human and veterinary medicine [1]. This compound, bearing the claimed trifluoromethyl and alkoxy substitution pattern, represents a structurally defined probe for CNS activity screening in rodent models, particularly where differentiated pharmacokinetic properties (conferred by the trifluoromethyl group) are desired over first-generation acyl-piperazinyl-pyrimidines.

Chemical Biology Probe Development and Target Deconvolution Studies

The combination of commercial availability (≥95% purity, AKSci catalog HTS035137) and the compound's position within multiple biologically validated patent families (PIM kinase, CCR4, CNS) makes it suitable for use as a chemical biology probe in affinity-based target identification experiments (e.g., chemical proteomics, CETSA, DARTS) to deconvolute the primary molecular target(s) of this specific chemotype [1].

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